![molecular formula C19H23NO4 B2793636 2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid CAS No. 1397005-04-7](/img/structure/B2793636.png)
2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the phenyl group are both aromatic, meaning they have a cyclic arrangement of p orbitals with delocalized π electrons. This gives these parts of the molecule a flat, planar structure. The propionic acid derivative likely has a more flexible structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxylic acid group in this compound suggests that it would be polar and could form hydrogen bonds. This could affect properties like solubility, boiling point, and melting point .科学的研究の応用
2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid has been studied extensively for its potential applications in various scientific fields. It has been used as an intermediate for the synthesis of a variety of compounds, including drugs, polymers, and catalysts. It has also been studied for its potential use as a catalyst in the synthesis of polymers, as well as for its ability to form stable complexes with metal ions. Furthermore, this compound has been studied for its potential use in the synthesis of organic semiconductors and for its ability to act as an inhibitor of enzymes.
作用機序
The mechanism of action of 2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid is not fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with various molecules and catalyze a variety of chemical reactions. Furthermore, it is believed that the compound has a role in the formation of stable complexes with metal ions, which can be used to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound has a role in the regulation of cellular processes, such as cell growth and differentiation. Furthermore, it has been suggested that the compound has a role in the regulation of enzyme activity, which could potentially have implications for various diseases.
実験室実験の利点と制限
2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid has several advantages and limitations for laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize and can be used to synthesize a variety of compounds. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with care. Additionally, the compound is not soluble in water and must be used in an organic solvent.
将来の方向性
The potential future directions for 2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore its potential applications in the synthesis of drugs, polymers, and catalysts. Furthermore, further research is needed to explore its potential use as an inhibitor of enzymes and its ability to form stable complexes with metal ions. Finally, further research is needed to explore its potential use in the synthesis of organic semiconductors.
合成法
2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid is synthesized from the reaction of 2-bromo-3-methyl-2-butyl furan-3-carbonyl chloride (2-BMP-Cl) and 3-phenyl-propionic acid (PPA). The reaction is catalyzed by a base such as sodium hydroxide and proceeds in two steps. In the first step, the 2-BMP-Cl reacts with the base to form this compound and HCl. In the second step, the HCl is removed by adding aqueous sodium hydroxide. The resulting compound is then purified by recrystallization.
特性
IUPAC Name |
2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-14(11-16(24-12)19(2,3)4)17(21)20-15(18(22)23)10-13-8-6-5-7-9-13/h5-9,11,15H,10H2,1-4H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWOHOPDTWQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)
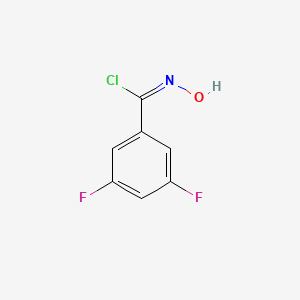

![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)

![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)
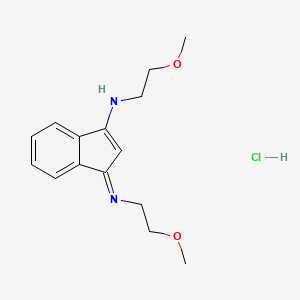
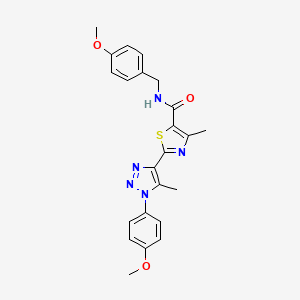
![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)
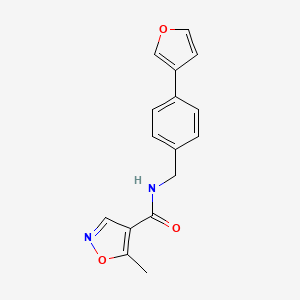
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)
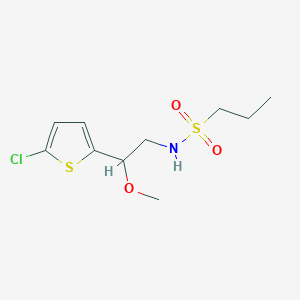
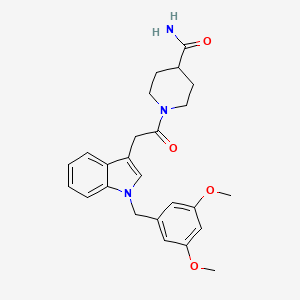
![6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2793576.png)